molecular formula C17H19N5O B2431352 3-(4-methoxyphenyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine CAS No. 2380175-03-9

3-(4-methoxyphenyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine

Cat. No.: B2431352
CAS No.: 2380175-03-9
M. Wt: 309.373
InChI Key: QSBBIZYGRLXZIG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a methoxyphenyl group and a pyrazolo[3,4-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and product purity .

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-Methoxyphenyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core is known to inhibit protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation and survival of cancer cells . Additionally, it may interact with other molecular targets involved in inflammation and immune response, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-21-16-15(9-20-21)17(19-11-18-16)22-8-7-13(10-22)12-3-5-14(23-2)6-4-12/h3-6,9,11,13H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBBIZYGRLXZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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